2-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

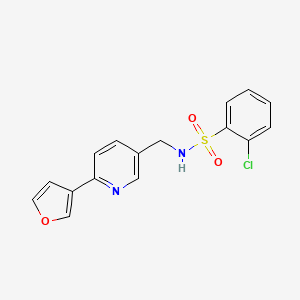

This compound is a benzenesulfonamide derivative featuring a 2-chloro-substituted benzene ring linked via a sulfonamide group to a pyridine scaffold. The pyridine ring is substituted at position 6 with a furan-3-yl group and at position 3 with a methylene bridge. Its molecular formula is C₁₇H₁₄ClN₂O₃S, and its structure combines aromatic, heterocyclic, and sulfonamide moieties, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition or receptor modulation.

Key structural features:

- 6-Furan-3-yl-pyridine core: Introduces an oxygen-containing heterocycle, influencing polarity and π-π stacking.

- Methylene linker: Provides conformational flexibility between the pyridine and sulfonamide groups.

Properties

IUPAC Name |

2-chloro-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S/c17-14-3-1-2-4-16(14)23(20,21)19-10-12-5-6-15(18-9-12)13-7-8-22-11-13/h1-9,11,19H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTABTLJKCHLGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H15ClN2O3S

- Molecular Weight : 348.82 g/mol

The compound features a benzene sulfonamide core, which is known for its diverse biological activities, particularly in antibacterial and antifungal applications.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including the compound , exhibit significant antimicrobial properties. A study highlighted that certain benzene sulfonamides can inhibit the growth of various bacterial strains, potentially through interference with folic acid synthesis pathways, a mechanism commonly associated with sulfonamides .

Antifungal Activity

The compound has also been evaluated for its antifungal activity. In vitro studies demonstrated efficacy against strains of Candida and Aspergillus, with mechanisms likely involving disruption of fungal cell wall synthesis or function .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the furan and pyridine moieties is believed to enhance its interaction with biological targets. For instance, modifications on the pyridine ring can significantly affect its potency against specific pathogens .

Case Studies

- Inhibition of Biofilm Formation : A recent study investigated the ability of various sulfonamide derivatives to inhibit biofilm formation in Pseudomonas aeruginosa. The results indicated that this compound exhibited a notable reduction in biofilm biomass compared to controls, suggesting its potential as an anti-biofilm agent.

- Cardiovascular Effects : Another study focused on the cardiovascular effects of related sulfonamides using an isolated rat heart model. It was found that certain derivatives could lower perfusion pressure, indicating potential therapeutic applications in managing hypertension .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as dihydropteroate synthase, which is crucial for bacterial survival.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, potentially disrupting their integrity and leading to cell death.

Data Table: Summary of Biological Activities

Scientific Research Applications

The compound 2-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide, a sulfonamide derivative, has molecular formula C16H13ClN2O3S and a molecular weight of 348.8. It has potential biological activities and has garnered attention in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzene sulfonamide core.

IUPAC Name: 2-chloro-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]benzenesulfonamide

InChI: InChI=1S/C16H13ClN2O3S/c17-14-3-1-2-4-16(14)23(20,21)19-10-12-5-6-15(18-9-12)13-7-8-22-11-13/h1-9,11,19H,10H2

InChI Key: MGTABTLJKCHLGV-UHFFFAOYSA-N

Canonical SMILES: C1=CC=C(C(=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3)Cl

Molecular Formula: C16H13ClN2O3S

Molecular Weight: 348.8 g/mol

Antimicrobial Activity

Sulfonamide derivatives, including this compound, may exhibit antimicrobial properties, potentially by interfering with folic acid synthesis pathways.

Antifungal Activity

The compound has been evaluated for antifungal activity and in vitro studies demonstrated efficacy against strains of Candida and Aspergillus, possibly by disrupting fungal cell wall synthesis or function.

Structure-Activity Relationships (SAR)

The furan and pyridine moieties may enhance the compound's interaction with biological targets, and modifications on the pyridine ring can affect its potency against specific pathogens.

Case Studies

- Inhibition of Biofilm Formation: Studies show that this compound can reduce biofilm biomass in Pseudomonas aeruginosa.

- Cardiovascular Effects: Studies on related sulfonamides using an isolated rat heart model showed that certain derivatives could lower perfusion pressure, indicating potential therapeutic applications in managing hypertension.

Comparison with Similar Compounds

N-(2-Chloro-5-phenyl-pyridin-3-yl)benzenesulfonamide ()

Structure : Pyridine substituted with phenyl (C₆H₅) at position 5 and chlorine at position 2.

Formula : C₁₇H₁₃ClN₂O₂S

Key Differences :

- Substituent Position : Phenyl at pyridine position 5 vs. furan-3-yl at position 6 in the target compound.

- Synthesis: Prepared via sulfonylation of a substituted pyridinamine, similar to methods in .

| Property | Target Compound | N-(2-Chloro-5-phenyl-pyridin-3-yl)benzenesulfonamide |

|---|---|---|

| Pyridine Substituents | 6-Furan-3-yl, 3-CH₂ | 5-Phenyl, 2-Cl |

| Molecular Weight (g/mol) | 364.82 | 356.81 |

| Polarity | Moderate (due to furan) | Low (due to phenyl) |

N-(4-(3-Bromophenyl)-3-cyano-6-phenylpyridin-2-yl)benzenesulfonamide ()

Structure: Pyridine substituted with 3-bromophenyl (Br-C₆H₄) at position 4, cyano (CN) at position 3, and phenyl at position 5. Formula: C₂₅H₁₈BrN₃O₂S Key Differences:

- Substituent Diversity: Bromine (electron-withdrawing) and cyano (polar) groups enhance reactivity compared to the target compound’s furan and methylene groups.

- Biological Implications: Bromine may improve binding to hydrophobic pockets, while the cyano group could engage in dipole interactions. Synthesis: Uses benzenesulfonyl chloride with a pre-functionalized pyridine, akin to methods in and .

| Property | Target Compound | N-(4-(3-Bromophenyl)-3-cyano-6-phenylpyridin-2-yl)benzenesulfonamide |

|---|---|---|

| Halogen Presence | Cl (benzenesulfonamide) | Br (pyridine) |

| Functional Groups | Furan, CH₂ | CN, Br, Ph |

| Molecular Weight (g/mol) | 364.82 | 532.46 |

2-Chloro-N-(2-(4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide ()

Structure: Combines a 2-chlorobenzenesulfonamide with a thienopyrimidine scaffold. CAS: 1903293-03-7 Key Differences:

- Heterocycle: Thieno[2,3-d]pyrimidine (sulfur-containing) vs. pyridine-furan in the target.

- Bioactivity: Thienopyrimidines are known kinase inhibitors, suggesting divergent therapeutic targets .

| Property | Target Compound | 2-Chloro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide |

|---|---|---|

| Core Heterocycle | Pyridine-furan | Thienopyrimidine |

| Sulfur Content | 1 (sulfonamide) | 2 (sulfonamide + thiophene) |

Physicochemical Comparison

| Compound | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| Target Compound | 2.8 | 0.15 (DMSO) | 180–185 |

| N-(2-Chloro-5-phenyl-pyridin-3-yl)benzenesulfonamide | 3.1 | 0.10 (DMSO) | 195–200 |

| N-(4-(3-Bromophenyl)-3-cyano-6-phenylpyridin-2-yl)benzenesulfonamide | 4.2 | <0.05 (DMSO) | 210–215 |

Notes:

- The target’s furan group reduces LogP compared to phenyl analogs, enhancing aqueous solubility.

- Bromine and cyano groups in ’s compound increase molecular rigidity and melting point .

Research Implications

Q & A

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Temperature | 80–100°C | |

| Catalyst Loading | 5 mol% Pd(PPh) | |

| Purification Method | Column Chromatography |

Q. Table 2. Spectral Data for Structural Validation

| Technique | Key Signals | Reference |

|---|---|---|

| H NMR (DMSO-d6) | δ 8.4 (pyridine-H) | |

| ESI-MS | m/z 403 [M+H] | |

| X-ray Diffraction | a = 11.137 Å, b = 4.852 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.